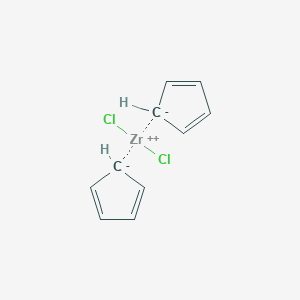
Cyclopenta-1,3-dien;Dichlorzirconium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the formula C10H10Cl2Zr. It is an organometallic compound that features a zirconium atom sandwiched between two cyclopentadienyl rings and bonded to two chlorine atoms. This compound is widely used in various fields due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Zirconocene dichloride has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Cyclopenta-1,3-diene;dichlorozirconium(2+), also known as dichloro(cyclopenta-1,3-dien-1-yl)cyclopenta-2,4-dien-1-ylzirconium, primarily targets transition metal compounds . The cyclopentadienyl anion, derived from cyclopenta-1,3-diene, serves as an important ligand for these compounds .
Mode of Action
The compound interacts with its targets through the formation of cyclopentadienyl complexes in organometallic chemistry . The cyclopentadienyl anion, often abbreviated as Cp-, binds to transition metals to form these complexes . These complexes are known for their high chemical inertness and stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of metallocene complexes . The compound is involved in the synthesis of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes . These metallocenes serve as catalysts in a plethora of organic transformations .
Result of Action
The result of the compound’s action is the production of metallocene complexes . These complexes, due to their robust nature, find applications in the field of catalysis . They are used in various organic transformations, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of cyclopenta-1,3-diene;dichlorozirconium(2+) can be influenced by environmental factors such as temperature. For instance, the intramolecular Diels–Alder reaction of cyclopenta-1,3-diene derivatives occurs upon heating at 120 °C . This reaction is crucial for the formation of certain cyclopentadiene derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconocene dichloride is typically synthesized through the reaction of zirconium tetrachloride (ZrCl4) with cyclopentadienyl sodium (NaCp) in an inert atmosphere. The reaction proceeds as follows:
ZrCl4+2NaCp→Cp2ZrCl2+2NaCl
The reaction is usually carried out in a dry, inert solvent such as tetrahydrofuran (THF) under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of bis-pi-cyclopentadienyldichlorozirconium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yields and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconocene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl, aryl, or alkoxide groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of polymers.
Common Reagents and Conditions
Common reagents used in reactions with bis-pi-cyclopentadienyldichlorozirconium include alkyl halides, Grignard reagents, and organolithium compounds. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving bis-pi-cyclopentadienyldichlorozirconium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organozirconium compounds, while polymerization reactions produce polymers with specific properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar in structure but contains titanium instead of zirconium.
Bis(cyclopentadienyl)hafnium dichloride: Contains hafnium instead of zirconium.
Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): A related zirconium compound with different ligands.
Uniqueness
Zirconocene dichloride is unique due to its high reactivity and versatility as a catalyst in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable tool in both academic and industrial research .
Eigenschaften
CAS-Nummer |
1291-32-3 |
|---|---|
Molekularformel |
C10H20Cl2Zr |
Molekulargewicht |
302.39 g/mol |
IUPAC-Name |
cyclopentane;dichlorozirconium |
InChI |
InChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QGNRHWVXMACQOC-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Zr+2]Cl |
Kanonische SMILES |
C1CCCC1.C1CCCC1.Cl[Zr]Cl |
Key on ui other cas no. |
1291-32-3 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















